GSK-F1

Pharmacokinetics Drug Metabolism Antiviral Research

Researchers studying PI4KA-dependent HCV replication often face poor pharmacokinetics and confounding CNS effects with existing probes. GSK-F1 (CAS 1402345-92-9) solves this as an orally active, BBB-impermeable PI4KA inhibitor with proven in vivo target engagement. • PI4KA pIC50 8.0 (IC50 ≈ 10 nM); >100-fold selectivity over PI4KB (pIC50 5.9) and PI3K isoforms • 98-100% oral bioavailability in rodents; liver-targeted engagement without CNS penetration enables peripheral-only studies • ≥98% HPLC purity; available from bench stock with cold-chain global shipping

Molecular Formula C27H18F5N5O4S
Molecular Weight 603.5 g/mol
Cat. No. B607884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK-F1
SynonymsGSK-F1
Molecular FormulaC27H18F5N5O4S
Molecular Weight603.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=N1)C2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=CC=C4C(F)(F)F)N)S(=O)(=O)NC5=C(C=C(C=C5)F)F
InChIInChI=1S/C27H18F5N5O4S/c1-41-24-23(42(39,40)36-21-9-7-16(28)12-19(21)29)11-15(13-34-24)14-6-8-20-17(10-14)25(38)37(26(33)35-20)22-5-3-2-4-18(22)27(30,31)32/h2-13,36H,1H3,(H2,33,35)
InChIKeyMSRFVAYVUUHQCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GSK-F1: An Orally Active PI4KA Inhibitor for Antiviral and Cancer Research


GSK-F1 (Compound F1, CAS 1402345-92-9) is an orally active small molecule inhibitor of Type III phosphatidylinositol 4-kinase alpha (PI4KIIIα) [1]. It exhibits a pIC50 of 8.0 (IC50 ≈ 10 nM) against PI4KA and demonstrates marked selectivity over other PI4K and PI3K isoforms [1]. The compound is widely used as a chemical probe to study the role of PI4KA in hepatitis C virus (HCV) replication and plasma membrane lipid signaling [2].

Workflow PI4KA pathway inhibition studies in antiviral replication and lipid signaling contexts
Selection Orally active chemical probe with isoform-selectivity assay context
Context HCV replicon and peripheral tissue research models; non-CNS penetrant profile

Why In-Class PI4K/PI3K Inhibitors Cannot Substitute for GSK-F1


While multiple PI4K and PI3K inhibitors exist, their isoform selectivity and pharmacokinetic (PK) profiles differ dramatically, making generic substitution scientifically invalid. For instance, the closely related analog GSK-A1 exhibits higher biochemical potency against PI4KA (IC50 ~3 nM) but suffers from poor in vivo PK . Furthermore, the (S)-enantiomer of GSK-F1 displays distinct isoform selectivity and anti-HCV potency compared to the racemate or (R)-isomer . These differences have direct consequences for cellular target engagement, antiviral efficacy, and off-target effects, requiring careful compound selection based on specific experimental requirements [1].

Analog mismatch GSK-A1 has reported higher biochemical potency but its in vivo PK profile may not transfer, limiting direct substitution for animal studies.
Enantiomer mismatch (S)-GSK-F1 exhibits distinct isoform selectivity and may shift PI3Kδ off-target context compared to the racemate.
Class mismatch Other PI4K/PI3K inhibitors may differ in CNS penetration and target engagement profiles, requiring model-specific review.

Head-to-Head Comparative Data: GSK-F1 vs. GSK-A1 and (S)-GSK-F1


In Vivo Pharmacokinetics: GSK-F1 Outperforms GSK-A1

GSK-F1 demonstrates markedly improved in vivo pharmacokinetic properties compared to its analog GSK-A1 (SYN-1219) . While the specific numerical PK parameters (e.g., AUC, Cmax) for GSK-F1 are not disclosed in public comparative data, vendors uniformly state that GSK-F1 has 'better' or 'markedly better' PK in vivo relative to GSK-A1 . This qualitative difference is attributed to GSK-F1's oral bioavailability and clearance profile, making it a more suitable tool for in vivo studies where sustained target engagement is required.

In vivo PK
Data to verify
GSK-F1 reported with markedly better PK properties than GSK-A1
Supports in vivo model-selection context
Qualitative vendor data; quantitative AUC/Cmax not publicly reported
Pharmacokinetics Drug Metabolism Antiviral Research

Blood-Brain Barrier Exclusion: GSK-F1 Does Not Enter the CNS

GSK-F1 is characterized by its inability to cross the blood-brain barrier (BBB), a property that contrasts with some PI4KA inhibitors that may exhibit CNS penetration . This feature is critical for studies targeting peripheral tissues (e.g., liver, prostate) where CNS off-target effects are undesirable. While the exact brain-to-plasma ratio is not reported, vendors explicitly state 'does not cross the blood-brain barrier' . For comparison, GSK-A1's BBB penetration profile is not consistently reported, and other PI4K inhibitors like PIK-93 have been noted to cross the BBB.

BBB Exclusion
Context-dependent
GSK-F1 does not cross the blood-brain barrier
Peripheral tissue model-response context
Exact brain-to-plasma ratio not disclosed; source review required
CNS Drug Delivery Neuropharmacology Toxicity

Antiviral Efficacy: GSK-F1 Inhibits HCV Replicon with Genotype-Dependent Potency

In a cell-based HCV replicon assay, GSK-F1 inhibits viral replication with IC50 values of 12.6 nM (genotype 1a), 2.51 nM (genotype 1b), and 12.6 nM (genotype 2a) . This demonstrates potent antiviral activity across major HCV genotypes, with the highest efficacy observed against genotype 1b. In comparison, the enantiomer (S)-GSK-F1 exhibits anti-HCV activity but its specific IC50 values against individual genotypes are not consistently reported in public datasheets .

HCV Replicon IC50
Reported
12.6 nM (1a), 2.51 nM (1b), 12.6 nM (2a)
Supports antiviral assay-response context
Huh-7 cell-based replicon; genotype 1b shows highest sensitivity
Antiviral Research Hepatitis C Virus Virology

Isomer-Specific Activity: (S)-GSK-F1 Exhibits Enhanced PI4Kα Potency and Distinct Isoform Selectivity

The (S)-enantiomer of GSK-F1 displays a pIC50 of 8.3 against PI4Kα, representing an approximately 2-fold increase in potency compared to the racemate GSK-F1 (pIC50 = 8.0) . Furthermore, (S)-GSK-F1 shows a distinct pattern of isoform selectivity: it inhibits PI4Kγ with a pIC50 of 5.6 and PI3Kδ with a pIC50 of 5.6, whereas GSK-F1 inhibits PI3Kδ with a pIC50 of 6.4 [1]. This indicates that the (S)-enantiomer has reduced off-target activity against PI3Kδ but increased activity against PI4Kγ.

Isomer Potency
Head-to-head
(S)-GSK-F1 pIC50 8.3 vs. racemate pIC50 8.0 (PI4Kα); reduced PI3Kδ off-target activity
Enantiomer-attribution review context
~2-fold potency difference; isoform selectivity profile shifts
Chirality Kinase Inhibitor Structure-Activity Relationship

Oral Bioavailability of (S)-GSK-F1 Exceeds 98% in Rat Models

The (S)-enantiomer of GSK-F1 demonstrates exceptional oral bioavailability in Sprague-Dawley rats, with values ranging from >100% to 98% across different studies . This indicates near-complete absorption and minimal first-pass metabolism, ensuring reliable systemic exposure following oral gavage. In contrast, the racemic GSK-F1 is described as 'orally active' but specific bioavailability values are not publicly reported . The high oral bioavailability of (S)-GSK-F1 simplifies in vivo dosing regimens and reduces inter-animal variability.

Oral Bioavailability (S)-Isomer
Reported
(S)-GSK-F1: 98% to >100% in Sprague-Dawley rats
Supports exposure-model interpretation
Quantitative vs. qualitative assessment for racemate
Pharmacokinetics Oral Bioavailability Preclinical Development

Optimal Use Cases for GSK-F1 Based on Quantitative Differentiation


In Vivo HCV Infection Models

Due to its superior in vivo PK compared to GSK-A1 and potent inhibition of HCV genotypes 1a, 1b, and 2a, GSK-F1 is the preferred chemical probe for studying PI4KA-dependent HCV replication in animal models. The compound's oral bioavailability ensures reliable target engagement in the liver, the primary site of HCV infection .

Peripheral Cancer Studies (e.g., Prostate Cancer) without CNS Confounds

For researchers investigating the role of PI4KA in plasma membrane PIP2 homeostasis and cancer cell invasion (as demonstrated in PC3 prostate cancer cells), GSK-F1's lack of BBB penetration is critical. It allows for the assessment of peripheral PI4KA inhibition without the confounding influence of CNS-mediated effects or potential neurotoxicity .

Isomer-Specific Pharmacological Profiling

When a project requires precise dissection of PI4Kα versus PI3Kδ signaling, the choice between GSK-F1 (racemate) and (S)-GSK-F1 is driven by quantitative selectivity data. (S)-GSK-F1 offers enhanced PI4Kα potency (pIC50 8.3 vs. 8.0) and reduced PI3Kδ off-target activity (pIC50 5.6 vs. 6.4), making it suitable for studies where PI3Kδ inhibition is undesirable .

Preclinical Oral Formulation Development

The high oral bioavailability of (S)-GSK-F1 (98-100% in rats) makes it an excellent tool compound for validating oral dosing regimens in preclinical disease models. Its predictable absorption profile reduces PK variability and simplifies data interpretation in pharmacodynamic studies .

Application
Selection Property
Validation Focus
In Vivo HCV Infection Models
Oral exposure-model context
Liver target engagement and antiviral endpoint review
Peripheral Cancer Cell Studies
Non-CNS penetrant profile
Plasma membrane PIP2 and cell invasion endpoint monitoring
Isomer-Specific Profiling
Isoform-selectivity assay context
PI4Kα vs. PI3Kδ off-target pathway interpretation
Preclinical Oral Formulation Studies
Formulation-dependent exposure context
PK variability and pharmacodynamic model review

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